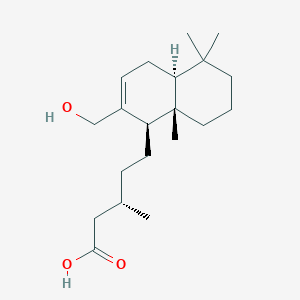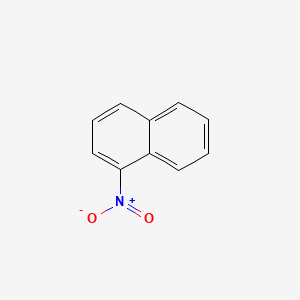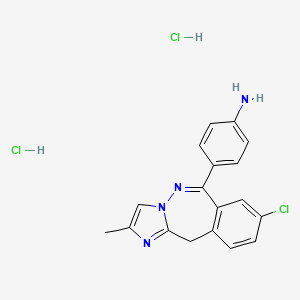
(Ac)Phe-Lys(Alloc)-PABC-PNP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ac)Phe-Lys(Alloc)-PABC-PNP is a useful chemical linker in antibody drug conjugates.
Wissenschaftliche Forschungsanwendungen
Enhancing Efficacy in Gastric Cancer Treatment
A novel prodrug of doxorubicin, Ac-Phe-Lys-PABC-ADM, has been designed to deliver free doxorubicin, relying on cathepsin B to reduce side effects. This prodrug has been examined for its antitumor effect and toxicities against gastric cancer peritoneal carcinomatosis, showing enhanced efficacy with reduced toxicity (Shao et al., 2012).
Inducing Cell Death via ERK1/2 Pathway
Ac-Phe-Lys-PABC-ADM has shown effects on the MGC-803 cell line and the ERK1/2 signaling pathway. The prodrug triggered dose-dependent cytotoxicity and significantly reduced cell viability, indicating its potential in inducing cell death via the ERK1/2 pathway (Li Yan, 2013).
Release of Doxorubicin from Internalizing Immunoconjugates
Studies have investigated using lysosomally cleavable dipeptides, including Phe-Lys, for the release of doxorubicin from internalizing immunoconjugates. This approach demonstrates rapid and quantitative drug release, showing promise in delivering doxorubicin selectively to antigen-expressing carcinomas (Dubowchik et al., 2002).
Mitochondria-Centered Apoptosis in Gastric Cancer Cells
Ac-Phe-Lys-PABC-DOX (PDOX), another smart doxorubicin prodrug, has been investigated for its molecular mechanisms of action using MGC-803 gastric cancer cells. It has shown to cause mitochondria-centered intrinsic apoptosis involving reactive oxidative stress and the ERK1/2 signaling pathway, highlighting its potential as an effective anticancer agent (Zhong et al., 2013).
Albumin-Binding Prodrug of Doxorubicin
An albumin-binding prodrug of doxorubicin, incorporating a maleimide moiety and a PABC spacer coupled to Phe-Lys, was evaluated for its antitumor activity. This prodrug, once bound to albumin, was effectively cleaved by cathepsin B, releasing doxorubicin and exhibiting superior antitumor activity compared to doxorubicin alone (Abu Ajaj et al., 2009).
Eigenschaften
Molekularformel |
C35H39N5O10 |
|---|---|
Molekulargewicht |
689.71 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-N-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191533.png)
![7-hydroxy-3-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B1191534.png)

![3-methyl-6-oxo-1-phenyl-4-(2-thienyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191540.png)
![3-methyl-6-oxo-1-phenyl-4-(3-pyridinyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191541.png)






